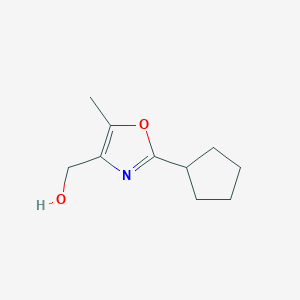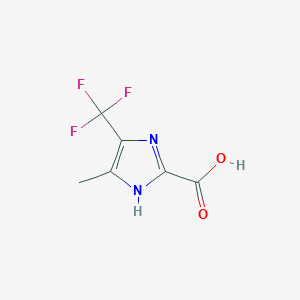
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is a heterocyclic compound that features both a pyridine and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE typically involves the condensation of a pyridine derivative with a thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under mild conditions . The reaction conditions often include the use of solvents such as ethanol or triethylamine, and the reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, while nucleophilic substitution can occur on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Exhibits diverse biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7N3S |
|---|---|
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H,9H2 |
Clave InChI |
WSKRRBUFBMKGID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B8711684.png)
![4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride](/img/structure/B8711688.png)





![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)

